
5-Bromo-3-ethynylpyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethynylpyridin-2-ol is an organic compound with the molecular formula C7H4BrNO It is a derivative of pyridine, featuring a bromine atom at the 5-position, an ethynyl group at the 3-position, and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethynylpyridin-2-ol typically involves the bromination of 3-ethynylpyridin-2-ol. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-ethynylpyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include azido derivatives or other substituted pyridines.
Oxidation: Products include pyridin-2-one derivatives.
Reduction: Products include ethyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-ethynylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-ethynylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridin-2-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpyridin-2-ol: Lacks the bromine atom, affecting its binding properties and reactivity.
5-Bromo-3-iodopyridin-2-ol: Contains an additional iodine atom, which can alter its chemical behavior and applications.
Uniqueness
5-Bromo-3-ethynylpyridin-2-ol is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
942589-71-1 |
|---|---|
Molekularformel |
C7H4BrNO |
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
5-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
InChI-Schlüssel |
LNDITHVZKILKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CNC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)

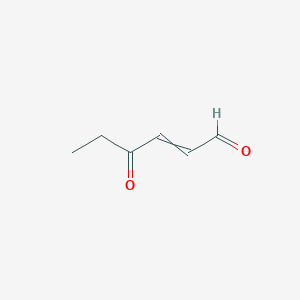
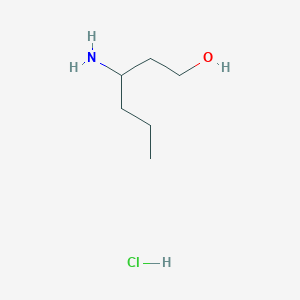
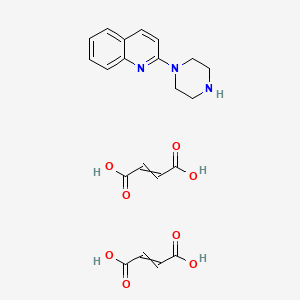
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
![2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol](/img/structure/B12501085.png)
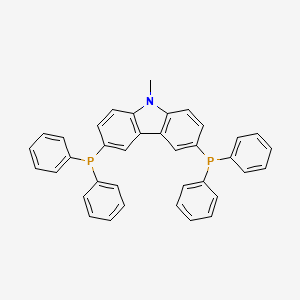
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)
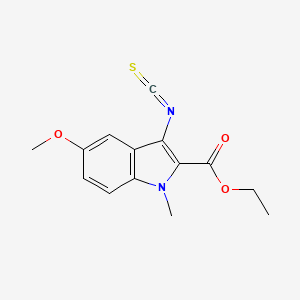
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
